molecular formula C21H21N5O2 B2428033 2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950391-63-6

2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2428033
CAS No.: 950391-63-6
M. Wt: 375.432
InChI Key: FPCUEXKQUAIQMZ-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.432. The purity is usually 95%.
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Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C16H20N4O2C_{16}H_{20}N_4O_2, which includes a pyrazolo-pyrimidine core substituted with a dimethoxyphenyl group and a pyridinylmethyl moiety. The structural characteristics are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound under discussion has shown significant cytotoxicity against various cancer cell lines:

  • Hep-2 Cell Line : Exhibited an IC50 value of 0.74 mg/mL, indicating substantial effectiveness against laryngeal carcinoma cells .
  • MCF7 Cell Line : Demonstrated growth inhibition with GI50 values around 3.79 µM and TGI values of 12.50 µM, suggesting strong activity against breast cancer .
  • NCI-H460 Cell Line : Displayed a notable LC50 value of 42.30 µM, further supporting its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects involves multiple pathways:

  • Inhibition of Kinases : The compound has been associated with the inhibition of Aurora-A kinase, a critical regulator in cell cycle progression and mitosis .
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, primarily through mitochondrial pathways .
  • Autophagy Modulation : Some derivatives have shown the ability to induce autophagy without triggering apoptosis in specific cell lines, indicating a complex interaction with cellular survival pathways .

Study 1: Synthesis and Evaluation

In a study by Abdel-Aziz et al., various pyrazolo derivatives were synthesized and evaluated for their anticancer activity. The compound exhibited significant cytotoxicity against Hep-2 cells with an IC50 value indicative of its therapeutic potential .

Study 2: Structure-Activity Relationship (SAR)

Research conducted by Wei et al. focused on the structure-activity relationship of similar compounds. It was found that modifications to the pyrazolo core significantly affected potency against A549 lung cancer cells, suggesting that further optimization could enhance the efficacy of compounds like this compound .

Data Tables

Cell LineIC50 (µM)Mechanism of Action
Hep-20.74Apoptosis induction
MCF73.79Aurora-A kinase inhibition
NCI-H46042.30Autophagy modulation

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-14-10-20(23-13-16-6-4-5-9-22-16)26-21(24-14)12-17(25-26)15-7-8-18(27-2)19(11-15)28-3/h4-12,23H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCUEXKQUAIQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NCC3=CC=CC=N3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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